![molecular formula C10H8N2O4 B1333011 (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid CAS No. 2257-64-9](/img/structure/B1333011.png)
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a heterocyclic organic compound that contains a phthalazine ring and a carboxylic acid group. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Green Chemistry and Synthesis
This compound has been used in the green synthesis of novel title compounds . The process involves the use of 3-(1,4-dioxo-3,4-dihydrophthalazin-(1H)-yl)-3-oxopropanenitrile and indole-3-aldehyde using Knoevenagel condensation followed by alkylation with alkylating agents .
Anticonvulsant Activity
Phthalazine derivatives, including this compound, have been reported for their anticonvulsant activity . They act as non-competitive AMPA receptor antagonists . Some of these compounds have shown high relative potencies as anticonvulsants in comparison with diazepam .
Neurotoxicity Assessment
The compound has been used in neurotoxicity assessments . The neurotoxicity of the synthesized phthalazine-1,4-diones was assessed using a rotarod test .
Molecular Docking
Molecular docking has been performed for the synthesized compounds to assess their binding affinities toward AMPA receptor as non-competitive antagonists . The molecular modeling data were strongly interrelated to biological screening data .
Drug Development
The compound has potential applications in drug development . It has been used in the synthesis of new series of phthalazine-1,4-diones, which have shown promising results in anticonvulsant evaluations .
ADMET Profile Assessment
The compound has been used in the assessment of ADMET profiles . Most of the designed compounds exhibited good ADMET profile .
Mechanism of Action
Target of Action
The primary target of 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic Acid is VEGFR2 . VEGFR2 is a receptor for vascular endothelial growth factor (VEGF) and is highly expressed in several solid tumors . It plays an important role in the apoptosis process .
Mode of Action
The compound interacts with its target, VEGFR2, by inhibiting its function . The molecular docking results of the compound revealed a good binding disposition and the ligand−receptor interactions like the co-crystallized ligand of the VEGFR2 protein . This inhibition of VEGFR2 may be the proposed mode of action .
Biochemical Pathways
The inhibition of VEGFR2 affects the downstream pathways involved in tumor growth and angiogenesis . By inhibiting VEGFR2, the compound can potentially disrupt these pathways and prevent tumor growth .
Pharmacokinetics
The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetics . It has good drug-likeness parameters, which suggests that it may have good bioavailability . More detailed studies are needed to fully understand its pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxicity against HCT-116 cells . Specifically, derivatives of the compound with the phenyl phthalazinone moieties had IC50 values of 1.36 and 2.34 μM, respectively . Additionally, these compounds exhibited poor cytotoxicity against WISH cells with much higher IC50 values, suggesting they were safe against normal cells .
properties
IUPAC Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPRFSMRMXXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368320 |
Source
|
Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
CAS RN |
2257-64-9 |
Source
|
Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.